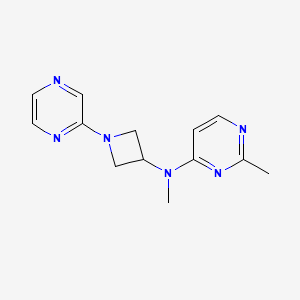

N-(2-(2,3-二氢苯并呋喃-5-基)-2-羟乙基)-4-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

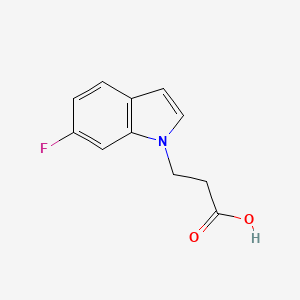

“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzofuran core provides aromaticity, the hydroxyethyl group could participate in hydrogen bonding, and the trifluoromethyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzofuran moiety is aromatic and thus relatively stable. The hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzofuran ring could contribute to its stability and rigidity, while the hydroxyethyl and trifluoromethyl groups could affect its solubility .科学研究应用

光动力疗法和癌症治疗

- 一项研究合成并表征了用苯磺酰胺衍生物基团取代的新型锌酞菁,证明了其在癌症治疗中光动力疗法应用的潜力。这些化合物表现出良好的荧光特性、较高的单线态氧量子产率和合适的光降解量子产率,使其适合作为II型光敏剂用于癌症治疗 (Pişkin, Canpolat, & Öztürk, 2020).

合成方法和病理疼痛模型

- 已报道了一种制备4-(3(5)-芳基-3(5)-(三氟甲基)-1H-吡唑-1-基)苯磺酰胺的简便且可控的合成方法。其中一些化合物显示出抗高痛作用,使其在关节炎疼痛模型中与塞来昔布相当,而不会导致动物运动障碍 (Lobo 等,2015).

细胞毒性和肿瘤特异性研究

- 对新型4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺的研究突出了它们的细胞毒性、肿瘤特异性和作为碳酸酐酶抑制剂的潜力。一些衍生物显示出显着的细胞毒活性,这对于进一步的抗肿瘤活性研究可能至关重要 (Gul 等,2016).

未来方向

属性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S/c18-17(19,20)13-2-4-14(5-3-13)26(23,24)21-10-15(22)11-1-6-16-12(9-11)7-8-25-16/h1-6,9,15,21-22H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCFAINJRWYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566742.png)

![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)